molecular formula C5H11NS2 B14498222 N,N-Dimethyl(methylsulfanyl)ethanethioamide CAS No. 65131-19-3

N,N-Dimethyl(methylsulfanyl)ethanethioamide

Cat. No.: B14498222
CAS No.: 65131-19-3
M. Wt: 149.3 g/mol
InChI Key: BAEUPQYPWOMGQZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl(methylsulfanyl)ethanethioamide is an organic compound with the molecular formula C₄H₉NS. It is also known by other names such as N,N-dimethylthioacetamide and dimethylthioacetamide . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl(methylsulfanyl)ethanethioamide can be synthesized through various methods. One common method involves the reaction of acetamide with dimethyl sulfide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(methylsulfanyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

N,N-Dimethyl(methylsulfanyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl(methylsulfanyl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylthioformamide: Similar structure but with a formamide group instead of an ethanethioamide group.

    N,N-Dimethylthioacetamide: Another name for N,N-dimethyl(methylsulfanyl)ethanethioamide.

    N,N-Dimethylthioacetamid: A variant with slight structural differences.

Uniqueness

This compound is unique due to its specific thioamide functional group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

65131-19-3

Molecular Formula

C5H11NS2

Molecular Weight

149.3 g/mol

IUPAC Name

N,N-dimethyl-2-methylsulfanylethanethioamide

InChI

InChI=1S/C5H11NS2/c1-6(2)5(7)4-8-3/h4H2,1-3H3

InChI Key

BAEUPQYPWOMGQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)CSC

Origin of Product

United States

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